molecular formula C6H7BrN2 B1524389 4-Bromo-5-cyclopropyl-1H-pyrazole CAS No. 957345-28-7

4-Bromo-5-cyclopropyl-1H-pyrazole

Cat. No.: B1524389
CAS No.: 957345-28-7
M. Wt: 187.04 g/mol
InChI Key: ZZSZXBMYZBRKFP-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common method includes the reaction of cyclopropyl hydrazine with 1,3-dibromo-2-propanone, followed by cyclization to form the pyrazole ring. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyclopropyl group.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-cyclopropyl-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.

Scientific Research Applications

4-Bromo-5-cyclopropyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 3-Bromopyrazole
  • 4-Iodopyrazole
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

4-Bromo-5-cyclopropyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This feature differentiates it from other bromopyrazole derivatives and can influence its reactivity and binding affinity in various applications.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZXBMYZBRKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679766
Record name 4-Bromo-5-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-28-7
Record name 4-Bromo-5-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-cyclopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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